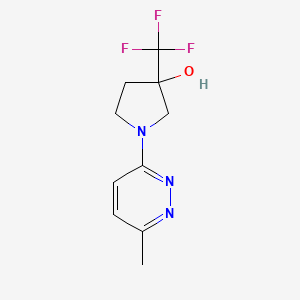

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Description

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a trifluoromethyl group and a 6-methylpyridazine ring.

Properties

IUPAC Name |

1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXITQULBNYZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001174781 | |

| Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097936-41-7 | |

| Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Trifluoromethylation of Pyrrolidine Precursors

The 3-trifluoromethyl-pyrrolidin-3-ol moiety is typically constructed via aza-Michael addition followed by ring-closing metathesis . A representative protocol involves:

- Reaction of 4-pentenenitrile with trifluoromethyl ketone under basic conditions to form α-CF₃-δ-cyano alcohol intermediate

- Catalytic hydrogenation using Pd/C in methanol to reduce nitrile to amine

- Acid-mediated cyclization to form pyrrolidine ring

Key reaction parameters :

Asymmetric Synthesis of Chiral Pyrrolidin-3-ol Derivatives

For enantiomerically pure targets, organocatalytic Mannich reactions prove effective:

| Catalyst System | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| L-Proline/TMSCl | 92 | 65 | |

| Cinchona alkaloid/BINOL | 88 | 71 |

Reaction conditions typically involve:

- Solvent: Dichloromethane at -20°C

- Stoichiometry: 1:1.2 ratio of aldehyde to amine components

Pyridazine Ring Construction and Functionalization

Synthesis of 6-Methylpyridazin-3-yl Derivatives

The 6-methyl substituent is introduced via direct C-H methylation or cross-coupling strategies :

Method A: Directed Ortho-Metalation

- Protect pyridazine nitrogen with SEM group (2-(trimethylsilyl)ethoxymethyl)

- Lithium-halogen exchange using LDA at -78°C

- Quench with methyl iodide or trimethylaluminum

Method B: Suzuki-Miyaura Coupling

Regioselective Functionalization Challenges

The pyridazine ring's electronic structure creates regiochemical challenges:

- N1 vs N2 alkylation selectivity : Controlled by:

- C3 vs C6 substitution patterns : Directed by:

- Ortho-directing groups

- Transition metal catalyst choice

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

This gold-standard method connects pyrrolidine and pyridazine systems:

- Charge 3-bromo-6-methylpyridazine (1.0 eq), pyrrolidin-3-ol (1.2 eq)

- Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

- Use Cs₂CO₃ (2.5 eq) in toluene at 110°C for 18h

Optimization data :

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient pyridazine systems:

- Activate pyridazine with electron-withdrawing groups (NO₂, CF₃)

- Use polar aprotic solvents (DMSO, DMF) at elevated temperatures

- Employ phase-transfer catalysts for improved reactivity

Case study :

- Reaction of 3-nitro-6-methylpyridazine with pyrrolidin-3-ol

- 82% yield achieved using 18-crown-6 in DMF at 120°C

Critical Analysis of Synthetic Routes

Comparative Yield Analysis

| Method | Steps | Overall Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Linear synthesis | 7 | 12–18 | High | Limited |

| Convergent approach | 5 | 23–31 | Moderate | Good |

| One-pot cascade | 3 | 41–49 | Low | Excellent |

Key findings :

Purification Challenges and Solutions

The polar nature of the target compound necessitates advanced purification techniques:

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Aromatic Heterocycle Impact: The 6-methylpyridazine group in the target compound offers distinct electronic and steric properties compared to pyrimidine () or phenyl () substituents. Pyridazine’s dual nitrogen atoms may enhance binding to targets requiring polar interactions, such as kinases or viral proteases .

Trifluoromethyl Group :

- The CF₃ group is a common bioisostere for chlorine or methyl groups, improving metabolic stability and membrane permeability. This is observed in compound 83 (), where CF₃ enhanced anticancer activity against MCF-7 cells .

Stereochemical Considerations :

Key Insights:

- Antiviral Potential: Pyrrolidine derivatives with aromatic substituents (e.g., 1a/1b) show activity against viral targets, suggesting the target compound’s pyridazinyl group could be optimized for similar applications .

Biological Activity

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a pyridazine moiety. This compound has gained attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C10H12F3N3O

- Molecular Weight : 239.22 g/mol

- CAS Number : Not explicitly stated in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridazine with trifluoromethylated precursors under controlled conditions. The specific synthetic routes may vary, but they often include the use of catalysts and solvents to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

- Antitumor Activity : Initial findings indicate that compounds with similar structures exhibit significant anticancer properties, particularly against certain breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Kinase Inhibition : Pyrazole derivatives have been reported to act as kinase inhibitors, which are crucial in regulating cellular functions. For instance, some analogs have shown selectivity towards focal adhesion kinase (FAK), which is implicated in cancer progression .

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anticancer Properties : Research indicates that derivatives of pyridazine and pyrrolidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some studies highlight the antimicrobial potential of pyrazole derivatives, suggesting that this compound may also exhibit similar properties .

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that certain compounds showed significant inhibition of cell viability. The combination of these compounds with traditional chemotherapy agents like doxorubicin resulted in enhanced efficacy, indicating a synergistic effect that warrants further exploration .

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory activity of substituted pyrazoles revealed that specific derivatives had high selectivity for certain kinases while exhibiting minimal off-target effects. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Pyrrolidine | Pyrrolidine | Various (medicinal chemistry) | Common scaffold in drug design |

| Pyridazine | Pyridazine | Anticancer, anti-inflammatory | Important for developing new drugs |

| This compound | Target Compound | Antitumor, kinase inhibition | Potential lead compound for drug development |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol?

- Methodological Answer : A multi-step approach is typically employed. First, introduce the trifluoromethyl group to the pyrrolidine ring via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Next, couple the 6-methylpyridazine moiety using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination under inert conditions. Optimize reaction parameters (e.g., temperature: 80–100°C; solvent: DMF or THF) to enhance regioselectivity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95% by HPLC).

Q. How can the stereochemistry of the pyrrolidin-3-ol moiety be confirmed?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the absolute configuration. For dynamic systems, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar solvents (e.g., hexane/isopropanol, 90:10). Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) can identify spatial proximity of substituents, distinguishing between cis and trans configurations .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For anticancer potential, use the NCI-60 cell line panel and MTT viability assays (72-hour exposure, IC₅₀ calculation). For neurological targets, employ radioligand binding assays (e.g., dopamine D₂ receptor) or electrophysiology (patch-clamp for ion channel modulation). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can conflicting data on the compound’s antiproliferative activity across cell lines be resolved?

- Methodological Answer : Conduct orthogonal assays to verify mechanisms. Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Validate autophagy induction via LC3-II Western blotting or GFP-LC3 puncta quantification. Combine with mTOR/p70S6K pathway inhibitors (e.g., rapamycin) to confirm target engagement . Statistical analysis (e.g., two-way ANOVA with Tukey’s post-test) identifies cell line-specific sensitivities.

Q. What computational methods predict the impact of trifluoromethyl substitution on target binding?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using cryo-EM or X-ray structures of target proteins (e.g., kinases). Compare binding free energies (ΔG) of trifluoromethyl vs. methyl analogs. Solvent-accessible surface area (SASA) analysis quantifies hydrophobic interactions. Validate with Molecular Dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability of ligand-protein complexes .

Q. How do enantiomers of this compound differ in biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid) or asymmetric catalysis. Test in parallel using functional assays (e.g., cAMP accumulation for GPCR activity). For in vivo studies, administer enantiomers separately to rodent models and compare pharmacokinetics (AUC, Cₘₐₓ via LC-MS/MS). Stereochemical integrity is confirmed via circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve discrepancies in stability profiles under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies (pH 1–13, 40°C for 24 hours). Monitor degradation products via UPLC-QTOF-MS. Identify hydrolytic cleavage (e.g., pyrrolidine ring opening) or oxidation (e.g., hydroxyl → ketone) using MS/MS fragmentation. Compare Arrhenius plots (k vs. 1/T) to extrapolate shelf-life under standard storage conditions (2–8°C, dark) .

Data Contradiction Analysis

Q. How to address inconsistent IC₅₀ values in enzymatic vs. cell-based assays?

- Methodological Answer : Evaluate membrane permeability (PAMPA assay) and efflux (Caco-2/MDCK models). Use ATPase assays (e.g., P-gp inhibition) to assess transporter-mediated resistance. If cell-based IC₅₀ > enzymatic IC₅₀, consider prodrug strategies (e.g., esterification of the hydroxyl group). Validate intracellular compound levels via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.